4-Methanesulfonyloxystyrene
Description
4-Methanesulfonyloxystyrene (CAS: Not explicitly provided in evidence) is a styrene derivative with a methanesulfonyloxy (-O-SO₂-CH₃) group at the para position of the benzene ring. Its structure combines a vinyl group (CH₂=CH-) and a sulfonate ester, making it a reactive intermediate in organic synthesis and polymerization. The methanesulfonyloxy group acts as a polar, electron-withdrawing substituent, influencing both electronic and steric properties of the compound.
Synthesis: While direct synthesis details are absent in the provided evidence, analogous sulfonate esters (e.g., 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate in ) suggest that this compound could be synthesized via esterification of 4-hydroxystyrene with methanesulfonyl chloride under basic conditions .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(4-ethenylphenyl) methanesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h3-7H,1H2,2H3 |
InChI Key |
ZQVIWBZMRVPFSP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methanesulfonyloxystyrene can be synthesized through the esterification of methanesulfonic acid with 4-vinylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 4-vinylphenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyloxystyrene undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with electrophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the ester group.
Electrophiles: Such as halogens or acids, can add to the vinyl group.
Catalysts: Such as palladium or platinum, can facilitate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl esters can be formed.
Addition Products: Addition of electrophiles to the vinyl group results in the formation of substituted ethyl esters.
Polymers: Polymerization of the vinyl group leads to the formation of polyvinylphenyl sulfonates.
Scientific Research Applications
4-Methanesulfonyloxystyrene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of methanesulfonic acid 4-vinylphenyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release methanesulfonic acid and 4-vinylphenol. The vinyl group can participate in polymerization or addition reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares 4-Methanesulfonyloxystyrene with structurally related compounds, focusing on substituents and functional groups:
Key Observations :
- Electronic Effects : The sulfonate ester in this compound is more electron-withdrawing than the sulfonamide in , enhancing electrophilic substitution reactivity at the meta position .
Reactivity and Stability
Leaving Group Ability
The methanesulfonyloxy group is a superior leaving group compared to hydroxyl or methoxy groups but less reactive than tosylates due to smaller size and lower resonance stabilization. For example:
- Hydrolysis : this compound may hydrolyze faster in basic conditions than 4-tosyloxystyrene (a tosyl analog) due to reduced steric protection .
- Nucleophilic Substitution: Reacts with amines or thiols to form substituted styrenes, similar to 4-cyanophenyl 4-methylbenzenesulfonate () .
Polymerization Potential
The vinyl group enables radical or ionic polymerization. Compared to unsubstituted styrene, the electron-withdrawing sulfonate ester may slow polymerization rates but introduce polar functionalities into the polymer backbone.
Stability Concerns
- Thermal Stability : Likely stable below 150°C, but may decompose at higher temperatures, releasing SO₂.
- Incompatibilities : Reacts with strong acids/bases (e.g., sulfuric acid, ) or oxidizing agents (e.g., permanganates, ) .
Physical Properties (Inferred)
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